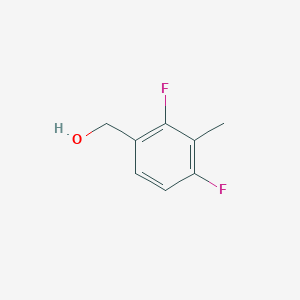

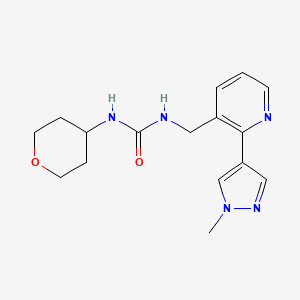

![molecular formula C23H25N3O3 B2518509 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-53-2](/img/structure/B2518509.png)

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" is a derivative of 2H-chromen-2-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of a benzo[d]imidazole moiety suggests that the compound could exhibit interesting chemical and biological properties, such as antimicrobial activity, as seen in similar compounds . The diethylamino group may contribute to the compound's fluorescence properties, as similar structures have been reported to emit blue light and have good fluorescence quantum yield .

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been achieved through various methods. A simple and efficient protocol using cesium carbonate has been utilized to synthesize derivatives with a benzo[d]imidazole moiety, which could be analogous to the synthesis of the compound . Additionally, a green synthesis approach has been reported for similar compounds, using ethanol-PEG-600 under catalyst-free conditions, which offers advantages such as shorter reaction times and high conversions without the need for traditional purification methods . These methods could potentially be adapted for the synthesis of "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one".

Molecular Structure Analysis

The molecular structure of the compound likely contributes to its biological and photophysical properties. The benzo[d]imidazole and diethylamino groups are known to influence the electronic properties of molecules, which can affect their interaction with biological targets and their fluorescence characteristics . The specific arrangement of these functional groups within the chromen-4-one core is crucial for the compound's activity and selectivity.

Chemical Reactions Analysis

While the specific chemical reactions of "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. The presence of the hydroxy group may allow for further chemical modifications, and the electron-donating and electron-withdrawing groups present in the molecule could participate in various chemical reactions, influencing the compound's reactivity towards different substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related structures. The fluorescence study of similar compounds indicates that the compound may also exhibit fluorescence, potentially emitting blue light in the UV-visible region . The thermal stability of related compounds suggests that "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" could be stable up to 300°C . The antimicrobial studies on similar structures also imply that the compound may have effective biological activities against various microbial pathogens .

Scientific Research Applications

Fluorescence and Photophysical Properties

Researchers have synthesized novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol, which include compounds with absorption and emission in the visible region. These compounds are characterized by high thermal stability and significant fluorescence in solution, emitting in the blue and green regions. Their photophysical properties have been thoroughly studied, demonstrating potential applications in fluorescent probes and materials science (Padalkar et al., 2015).

Antimicrobial and Antioxidant Activity

A series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one derivatives have been synthesized, showcasing effective antimicrobial properties against various human and plant pathogens. This research highlights the compound's potential in developing new antimicrobial agents (Subimol et al., 2016).

Metal Ion Sensing

Benzimidazole and benzothiazole conjugated Schiff bases derived from the compound have been investigated as fluorescent sensors for Al3+ and Zn2+ ions. These studies demonstrate the compounds' ability to undergo significant absorption and emission spectral changes upon coordination with these metal ions, indicating their potential use in metal ion detection and environmental monitoring (Suman et al., 2019).

Anticancer Research

A novel series of chromeno[4,3-b]pyridine derivatives, including modifications of the core benzimidazole structure, have been synthesized and subjected to molecular docking studies to evaluate their potential as anticancer agents. The research focuses on their interaction with breast cancer cells, providing insights into the design of new anticancer drugs (Ghada E. Abd El Ghani et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWZCPHFOPHWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

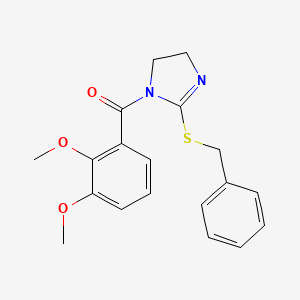

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

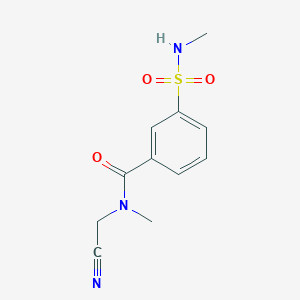

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)

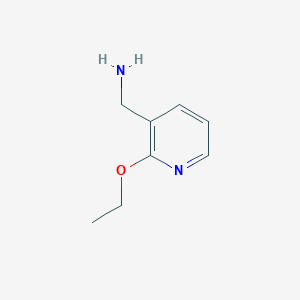

![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)

![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)